4-Chloro-3-fluoro-2-formylphenylboronic acid pinacol ester
CAS No.: 1246632-88-1
Cat. No.: VC11729276
Molecular Formula: C13H15BClFO3
Molecular Weight: 284.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246632-88-1 |
---|---|
Molecular Formula | C13H15BClFO3 |
Molecular Weight | 284.52 g/mol |
IUPAC Name | 3-chloro-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Standard InChI | InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3 |
Standard InChI Key | DLIQLWVBIJRKGT-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C=O |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C=O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named 3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde under IUPAC nomenclature . Its molecular formula is C₁₃H₁₅BClFO₃, with a molecular weight of 284.52 g/mol . The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, enhancing its utility in Suzuki-Miyaura couplings .
Structural Isomerism Considerations
Discrepancies in positional numbering (e.g., 4-chloro-3-fluoro-2-formyl vs. 2-chloro-3-fluoro-4-formyl) arise from differences in benzene ring substitution patterns. The documented compound features:
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Chlorine at position 3
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Fluorine at position 2
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Formyl group at position 4
This substitution pattern minimizes steric hindrance, facilitating reactivity in palladium-catalyzed reactions .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 2-chloro-3-fluoro-4-formylphenylboronic acid pinacol ester involves a multi-step lithiation-borylation sequence, as detailed in patents by Dow Agrosciences :
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Lithiation:
Treatment of 1-chloro-3-fluoro-2-substituted benzene with alkyl lithium (e.g., n-BuLi) generates a lithiated intermediate . -
Borylation:
Reaction with triisopropyl borate forms the arylboronate: -
Acidification and Esterification:
Hydrolysis with aqueous base followed by acidification yields the boronic acid, which is esterified with pinacol (2,3-dimethyl-2,3-butanediol) :
This method achieves yields exceeding 90%, with high purity suitable for agrochemical intermediates .
Industrial Scale Production
Suppliers such as AOBChem and Zhuhai Aobokai Biomedical Technology offer the compound at scales from 500 mg to 5 g, with prices ranging from $654 to $3,270 .
Manufacturer | Packaging | Price (USD) | Purity | Updated |
---|---|---|---|---|
AOBChem | 500 mg | 654 | 95% | 2021-12-16 |
AOBChem | 1 g | 915 | 95% | 2021-12-16 |
Zhuhai Aobokai Biomedical | 5 g | 3,270 | 95% | 2021-12-16 |
Physicochemical Properties
Experimental data from Chemsrc reveals the following characteristics:
Property | Value |
---|---|
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 371.8 ± 42.0 °C |
Flash Point | 178.6 ± 27.9 °C |
Vapor Pressure (25°C) | 0.0 ± 0.8 mmHg |
Refractive Index | 1.505 |
The compound’s low vapor pressure and high thermal stability make it suitable for reactions requiring elevated temperatures .
Applications in Agrochemical Synthesis
Herbicide Intermediate
The pinacol ester serves as a critical intermediate in synthesizing 6-(4-chloro-2-fluoro-3-substituted-phenyl)-4-aminopicolinates, a class of herbicides developed by Dow Agrosciences . Reaction with methyl 4-acetamido-3,6-dichloropicolinate introduces the aminopicolinate moiety, essential for herbicidal activity :
Advantages Over Free Boronic Acids
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Enhanced Stability: The pinacol ester resists protodeboronation under acidic conditions .
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Improved Solubility: Compatible with THF and DMSO, enabling homogeneous reaction conditions .
Supplier | Location | Advantage |
---|---|---|
Jilin Chinese Academy of Sciences | China | High-volume production |
AAB-PHARMA LIMITED | China | Competitive pricing |
Zhuhai Aobokai Biomedical Technology | China | Custom synthesis |
Pricing correlates with scale, reflecting the compound’s specialized synthesis requirements .
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